molecular formula C7H7ClN2O2 B15307730 2-Amino-6-chloro-4-methylpyridine-3-carboxylic acid

2-Amino-6-chloro-4-methylpyridine-3-carboxylic acid

Katalognummer: B15307730
Molekulargewicht: 186.59 g/mol
InChI-Schlüssel: YHZROHVROTWUDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-chloro-4-methylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7ClN2O2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of amino, chloro, and carboxylic acid functional groups makes this compound versatile in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-4-methylpyridine-3-carboxylic acid typically involves multi-step processes. One common method starts with the chlorination of 2-amino-4-methylpyridine, followed by carboxylation. The reaction conditions often require the use of chlorinating agents like phosphorus oxychloride (POCl3) and carboxylating agents such as carbon dioxide (CO2) under high pressure and temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, acidic or basic medium.

    Reduction: LiAlH4, NaBH4, in anhydrous solvents.

    Substitution: Amines, thiols, in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Amino-6-chloro-4-methylpyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-6-chloro-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-4-methylpyridine
  • 2-Chloro-4-methylpyridine
  • 2-Amino-6-methylpyridine

Comparison: Compared to its analogs, 2-Amino-6-chloro-4-methylpyridine-3-carboxylic acid is unique due to the presence of both chloro and carboxylic acid groups. This combination enhances its reactivity and allows for a broader range of chemical modifications and applications. The chloro group increases its electrophilicity, making it more reactive in substitution reactions, while the carboxylic acid group provides additional sites for derivatization .

Eigenschaften

Molekularformel

C7H7ClN2O2

Molekulargewicht

186.59 g/mol

IUPAC-Name

2-amino-6-chloro-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H7ClN2O2/c1-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H2,9,10)(H,11,12)

InChI-Schlüssel

YHZROHVROTWUDK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1C(=O)O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.